2-(3,3-二甲基-2-氧代-1-氮杂环戊基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

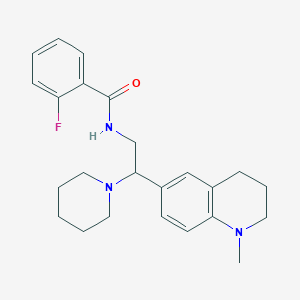

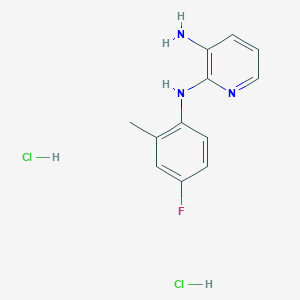

2-(3,3-Dimethyl-2-oxo-1-azetanyl)-3-phenylpropanamide, commonly referred to as DMAPA, is an organic compound that is widely used in synthetic organic chemistry. It is a versatile reagent that has been used in a variety of syntheses and has been found to be particularly useful for the preparation of amides and carboxylic acids. DMAPA is a colorless solid that is insoluble in water, but soluble in a variety of organic solvents. It is also stable under a wide range of conditions and is relatively inexpensive.

科学研究应用

镇痛效力和安全性概况

该化合物已被研究其镇痛效力和安全性概况。在一系列N-[4-取代1-(2-芳基乙基)-4-哌啶基]-N-苯基丙酰胺中,这些化合物表现出极强的镇痛特性,其特点是安全性高。发现其中一种化合物比吗啡强得多,显示出其作为强镇痛剂的潜力 (van Bever 等人,1976)。

暴食症中的食欲素受体机制

研究探讨了食欲素受体在强迫性食物摄入中的作用。研究表明,食欲素-1受体的拮抗作用可能代表暴食症和其他具有强迫性成分的饮食失调的新型药理学治疗方法 (Piccoli 等人,2012)。

酶促N-脱甲基中的同位素效应

研究调查了叔胺的N-脱甲基,突出了动力学伯同位素效应的存在,这表明N-甲基的C-H键的裂解是啮齿动物微粒体酶对叔胺进行N-脱甲基的限速步骤。这项研究提供了对叔胺代谢的生化途径和机制的见解 (Abdel-Monem,1975)。

抗原生动物活性

已经合成并评估了包括2,5-双(4-胍基苯基)呋喃及其相关类似物在内的化合物,以了解其抗疟疾和抗锥虫活性,从而深入了解原生动物感染的潜在治疗方法 (Das & Boykin,1977)。

抗癫痫活性

N-芳基-2-(1,3-二氧代异吲哚啉-2-基)-3-苯基丙酰胺衍生物的合成和评估在抗癫痫活性中显示出有希望的结果,一些化合物显着增加了动物模型中癫痫阈值的发作时间。这项研究有助于开发用于癫痫的新型治疗剂 (Asadollahi 等人,2019)。

神经肽Y Y5受体拮抗作用

对(9S)-9-(2-羟基-4,4-二甲基-6-氧代-1-环己烯-1-基)-3,3-二甲基-2,3,4,9-四氢-1H-黄嘌呤-1-酮的研究已将其确定为一种选择性和口服活性神经肽Y Y5受体拮抗剂,提供了对其在食物摄入和肥胖相关疾病中的潜在治疗应用的见解 (Sato 等人,2008)。

属性

IUPAC Name |

2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2)9-16(13(14)18)11(12(15)17)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEQFKIQMNNPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C(CC2=CC=CC=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)

![5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2477561.png)

![(E)-3-[(4-chlorophenyl)methylamino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2477565.png)

![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)

![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)

![1-(2-Chlorophenyl)-4-[(4-fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B2477570.png)

![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)

![2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide](/img/structure/B2477573.png)